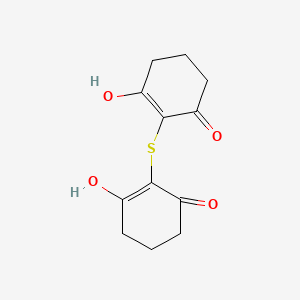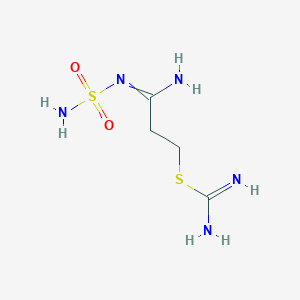
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate is a chemical compound with a unique structure that includes both amino and sulfamoylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(sulfamoylimino)propyl carbamimidothioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a carbamimidothioate precursor with an amino-sulfamoyl compound. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-3-(sulfamoylimino)propyl carbamimidothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate: shares similarities with other carbamimidothioate derivatives and sulfonamide compounds.
Carbamimidothioate derivatives: These compounds have similar structural features and chemical reactivity.
Sulfonamide compounds: Known for their biological activity and use in medicinal chemistry.
Uniqueness
What sets this compound apart is its combination of amino and sulfamoylimino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
105683-44-1 |
|---|---|
Molecular Formula |
C4H11N5O2S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
(3-amino-3-sulfamoyliminopropyl) carbamimidothioate |
InChI |
InChI=1S/C4H11N5O2S2/c5-3(9-13(8,10)11)1-2-12-4(6)7/h1-2H2,(H2,5,9)(H3,6,7)(H2,8,10,11) |
InChI Key |
BSSNOIGWIQYQBB-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)C(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
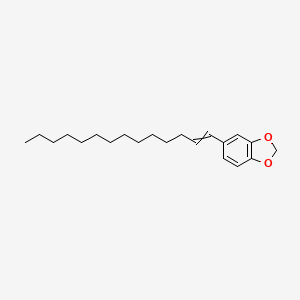
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
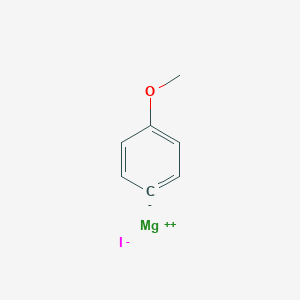

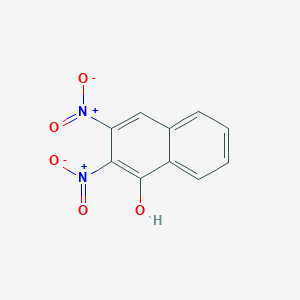
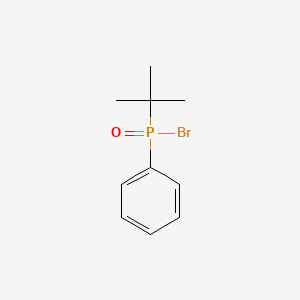
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
